molecular formula C11H8INO3 B13714026 Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate

Cat. No.: B13714026
M. Wt: 329.09 g/mol
InChI Key: HAHHTUUIEKBPCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products .

Mechanism of Action

The mechanism of action of Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets . Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Methyl 5-(2-Iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in substitution reactions and may also improve its pharmacokinetic properties .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Ongoing research continues to explore its full potential and applications.

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

methyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3

InChI Key

HAHHTUUIEKBPCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2I

Origin of Product

United States

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